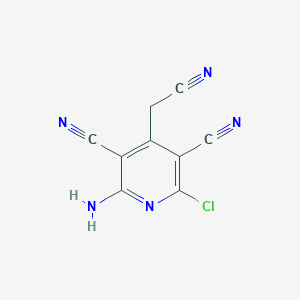

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPYQNAVPIGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318530 | |

| Record name | 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19858-57-2 | |

| Record name | NSC332472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Cyanoalkylation-Amination Sequence

The most widely reported method involves three sequential steps: halogenation, cyanoalkylation, and amination. Beginning with 2-aminopyridine derivatives, chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C, yielding 2-amino-6-chloropyridine intermediates. Subsequent cyanoalkylation introduces the cyanomethyl group via nucleophilic substitution with chloroacetonitrile in dimethylformamide (DMF) at 60–80°C, facilitated by potassium carbonate (K₂CO₃) as a base. Final amination with aqueous ammonia under reflux ensures the retention of the amino group at position 2. This method typically achieves yields of 65–78% after chromatographic purification.

Table 1: Representative Conditions for Multi-Step Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Halogenation | SO₂Cl₂, FeCl₃ | CH₂Cl₂ | 0–5 | 82–89 |

| Cyanoalkylation | ClCH₂CN, K₂CO₃ | DMF | 60–80 | 70–75 |

| Amination | NH₃ (aq), EtOH | Ethanol | Reflux | 65–78 |

One-Pot Cyclocondensation Strategies

Pseudo-Four-Component Reaction (Pseudo-4CR)

Adapting methodologies from sulfanylpyridine syntheses, pseudo-4CR protocols have been modified for chloro-cyanomethyl derivatives. A mixture of malononitrile (2 equiv), chlorinated aldehydes (e.g., 4-chlorobenzaldehyde), and cyanomethylating agents undergoes cyclocondensation in ethanol under catalytic diethylamine (20 mol%). This one-pot approach minimizes intermediate isolation, achieving yields of 60–72% within 4–6 hours. The reaction mechanism proceeds via Knoevenagel adduct formation, followed by cyclization and aromatization.

Three-Component Reaction (3CR) with 2-Arylidenemalononitrile

3CR routes utilize 2-arylidenemalononitrile, malononitrile, and chloromethylating agents in deep eutectic solvents (DES) at 60°C. DES composed of choline chloride and urea (1:2) enhances reaction efficiency by stabilizing intermediates, yielding 68–75% product within 2 hours. This method is notable for its eco-friendly profile and reduced purification requirements.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile favor cyanoalkylation by solubilizing ionic intermediates, while ethanol promotes cyclocondensation via hydrogen bonding. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, necessitating precise thermal control.

Catalytic Systems

-

Base Catalysts : K₂CO₃ and triethylamine (Et₃N) deprotonate intermediates, enhancing nucleophilicity.

-

Lewis Acids : FeCl₃ and ZnCl₂ coordinate with nitrile groups, directing regioselective substitutions.

-

DES Catalysts : Choline chloride-urea mixtures improve atom economy and reduce waste.

Table 2: Catalytic Systems and Performance

| Catalyst | Reaction Type | Yield (%) | Time (h) |

|---|---|---|---|

| Et₃N (20 mol%) | 3CR | 70–75 | 3–4 |

| FeCl₃ (5 mol%) | Halogenation | 85–89 | 1–2 |

| DES (ChCl:urea) | Pseudo-4CR | 68–72 | 2–3 |

Mechanistic Insights and Intermediate Characterization

Intermediate Isolation and Analysis

Key intermediates such as 2-amino-6-chloropyridine-3,5-dicarbonitrile and cyanomethyl adducts have been characterized via NMR and IR spectroscopy. NMR spectra show singlet peaks for aromatic protons (δ 7.2–7.5 ppm) and NH₂ groups (δ 5.8–6.1 ppm). IR stretches at 2225 cm confirm nitrile groups, while NH stretches appear at 3320 cm.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations reveal that chlorination proceeds via a radical mechanism initiated by FeCl₃, whereas cyanoalkylation follows an S2 pathway. Transition state models predict activation energies of 25–30 kcal/mol for rate-determining steps.

Purification and Scalability

Chemical Reactions Analysis

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Using strong oxidizing agents to form different products.

- Reduction : Employing reducing agents like hydrogen gas in catalytic reactions.

These reactions are crucial for developing new materials and compounds with desired properties.

Biology

Research has indicated potential biological activities , making it a candidate for studying interactions with biomolecules. Investigations into its effects on enzymes and receptors could lead to insights into biochemical pathways and mechanisms.

Medicine

The compound is under investigation for its possible therapeutic applications . It may serve as a precursor in drug development or as an active pharmaceutical ingredient (API) due to its biological activity profile. Ongoing studies aim to elucidate its efficacy against various diseases.

Industry

In industrial applications, 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is utilized in the production of various chemical products and materials. Its unique properties make it valuable in formulations requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Melting Points and Stability

Spectral Signatures

Corrosion Inhibition

Pyridines with electron-donating groups (e.g., methoxy, hydroxyl) exhibit superior inhibition efficiencies:

- 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile (PC-1): 90% efficiency in 1.0 M HCl via adsorption on mild steel .

- Target Compound: Unstudied, but Cl and cyanomethyl may reduce electron donation, limiting performance.

Biological Activity

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, with the CAS number 19858-57-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of approximately 217.61 g/mol. Its structure includes multiple cyano groups, which are significant for its biological interactions.

The compound is noted for its moderate lipophilicity, indicated by a logP value of approximately 1.71, which suggests it can penetrate biological membranes effectively. The polar surface area (PSA) is around 110.28 Ų, influencing its solubility and permeability characteristics in biological systems .

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. Below are key findings from various studies:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds showed minimum inhibitory concentration (MIC) values in the low micromolar range against various bacterial strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Escherichia coli |

Anticancer Activity

Recent studies have focused on the anticancer potential of pyridine derivatives targeting cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The compound's structural features suggest it may inhibit CDK2 effectively, with IC50 values reported in the range of 0.1 to 0.85 µM against prostate and cervical cancer cell lines .

Table 2: Anticancer Activity Against CDK2

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Prostate Cancer |

| Other derivatives | 0.1 - 0.85 | Cervical Cancer |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors involved in disease processes:

- Inhibition of CDK2 : Molecular docking studies indicate that the compound fits well into the active site of CDK2, suggesting a mechanism involving competitive inhibition .

- Antimicrobial Mechanisms : The presence of cyano groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria .

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating infections and cancer:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against Staphylococcus aureus, demonstrating that modifications to the pyridine scaffold significantly enhanced antimicrobial activity.

- Case Study on Anticancer Properties : In another investigation, a new series of pyridine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines, leading to promising results that warrant further exploration in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves halogenation (e.g., chlorination), cyanoalkylation, and amination. For example:

- Halogenation : Use of chlorinating agents (e.g., Cl₂, NCS) under catalytic conditions (e.g., FeCl₃) .

- Cyanoalkylation : Alkylation with cyanomethyl groups via nucleophilic substitution, often in polar aprotic solvents like DMF at 60–80°C .

- Amination : Ammonia or amine sources in refluxing ethanol .

- Optimization : Adjust stoichiometry, solvent polarity, and temperature. For reproducibility, monitor reactions via TLC and characterize intermediates using and IR spectroscopy .

Q. How are structural ambiguities resolved in this compound derivatives using spectroscopic techniques?

- Key Techniques :

- : Amino protons ( ppm) and cyano groups (no direct protons) are diagnostic. Coupling patterns distinguish substituent positions .

- IR : Absorbance at ~2225 cm confirms nitrile groups; NH stretching (~3320 cm) verifies amino groups .

- X-ray Crystallography : Resolves steric clashes or tautomerism (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of pyridine-3,5-dicarbonitrile derivatives?

- Approach :

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., chloro vs. cyano groups) on reactivity .

- Controlled SAR Experiments : Systematically vary substituents (e.g., replace Cl with Br or CF₃) and measure biological activity (e.g., adenosine receptor binding) to isolate electronic vs. steric effects .

- Statistical Validation : Apply multivariate analysis to resolve conflicting trends in cytotoxicity or binding affinity data .

Q. How can multicomponent reactions (MCRs) improve the efficiency of synthesizing pyridine-3,5-dicarbonitrile libraries for drug discovery?

- Protocol :

- Catalyst Selection : Fe₃O4@Co-Schiff base catalysts enhance MCR efficiency (e.g., aldehyde + malononitrile + thiophenol → 2-amino-4-aryl-6-sulfanyl derivatives) with yields >75% under solvent-free conditions .

- Solvent-Free Fusion : Eliminate solvents to reduce purification steps. For example, one-pot MCRs at 120°C yield >80% product with minimal byproducts .

- Applications : Rapid generation of analogs for high-throughput screening (e.g., prion disease inhibitors) .

Q. What mechanistic insights explain the divergent biological activities of pyridine-3,5-dicarbonitrile analogs (e.g., agonists vs. inverse agonists at adenosine receptors)?

- Key Findings :

- Agonists (e.g., LUF 5853): Bulky substituents (e.g., benzodioxole) stabilize receptor active states via hydrophobic interactions .

- Inverse Agonists (e.g., LUF 5948): Electron-withdrawing groups (e.g., CF₃) disrupt hydrogen bonding, favoring inactive conformations .

Methodological Challenges and Solutions

Q. How are crystallization challenges addressed for pyridine-3,5-dicarbonitrile derivatives with low solubility?

- Solutions :

- Co-Crystallization : Use co-solvents (e.g., ethanol/ethyl acetate) to improve crystal lattice formation .

- High-Throughput Screening : Employ robotic platforms to test >100 solvent/antisolvent combinations .

- Cryo-Crystallography : Flash-cooling (100 K) preserves crystal integrity for SHELXL refinement .

Q. What computational tools predict the cytotoxicity of pyridine-3,5-dicarbonitrile derivatives, and how are discrepancies validated experimentally?

- Tools :

- QSAR Models : Train on datasets (e.g., IC values against cancer cell lines) to correlate substituent properties (logP, polar surface area) with toxicity .

- Molecular Docking : Simulate interactions with targets (e.g., tubulin) to prioritize analogs .

- Validation : MTT assays on synthesized compounds (e.g., derivatives with EC < 10 µM) confirm predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.